

# Spectroscopic and Spectrometric Characterization of Methyl (tert-butoxycarbonyl)-L-leucinate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl (tert-butoxycarbonyl)-L-leucinate*

Cat. No.: *B558287*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **Methyl (tert-butoxycarbonyl)-L-leucinate**, a key building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic and Spectrometric Data

The structural integrity and purity of **Methyl (tert-butoxycarbonyl)-L-leucinate** are confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. While specific, detailed spectra from a single comprehensive source are not readily available in the public domain, data from analogous compounds and general chemical principles allow for a reliable characterization.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **Methyl (tert-butoxycarbonyl)-L-leucinate**, the following signals are expected in  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Methyl (tert-butoxycarbonyl)-L-leucinate** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.0	d	1H	NH
~4.3	m	1H	$\alpha$ -CH
3.73	s	3H	OCH <sub>3</sub>
~1.7	m	1H	$\gamma$ -CH
~1.5	m	2H	$\beta$ -CH <sub>2</sub>
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~0.9	d	6H	$\delta$ -CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Methyl (tert-butoxycarbonyl)-L-leucinate** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~173	C=O (ester)
~155	C=O (carbamate)
~80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~52	OCH <sub>3</sub>
~52	$\alpha$ -CH
~41	$\beta$ -CH <sub>2</sub>
~28	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~25	$\gamma$ -CH
~22	$\delta$ -CH <sub>3</sub>

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of **Methyl (tert-butoxycarbonyl)-L-leucinate** is  $C_{12}H_{23}NO_4$ , with a molecular weight of approximately 245.32 g/mol .<sup>[1]</sup>

Table 3: Predicted Mass Spectrometry Data for **Methyl (tert-butoxycarbonyl)-L-leucinate**

$m/z$	Ion
246.17	$[M+H]^+$
268.15	$[M+Na]^+$
190.13	$[M+H - C_4H_8]^+$
146.12	$[M+H - Boc]^+$
88.08	[Leucine methyl ester fragment] <sup>+</sup>
57.07	$[C_4H_9]^+$ (tert-butyl cation)

## Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for **Methyl (tert-butoxycarbonyl)-L-leucinate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Methyl (tert-butoxycarbonyl)-L-leucinate** is dissolved in about 0.6 mL of deuterated chloroform ( $CDCl_3$ ). A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:**  $^1H$  and  $^{13}C$  NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
- **$^1H$  NMR Acquisition:**
  - A standard one-pulse sequence is used.

- Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
  - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For <sup>1</sup>H NMR, the integrals of the signals are determined to provide information on the relative number of protons.

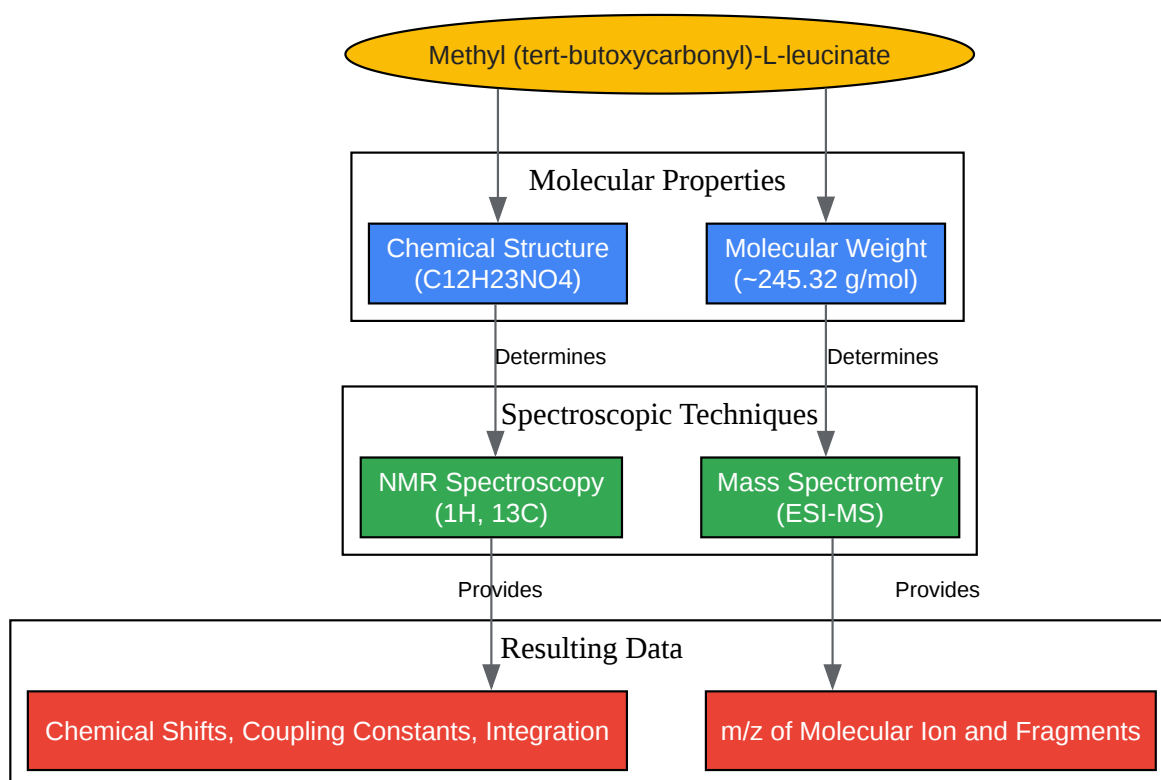
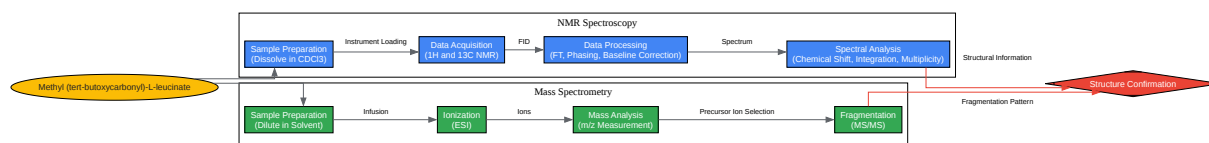
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Methyl (tert-butoxycarbonyl)-L-leucinate** is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer, is commonly used.
- Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules ( $[M+H]^+$ ) and other adducts (e.g.,  $[M+Na]^+$ ).
- Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their mass-to-charge ratio.
- Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g.,  $[M+H]^+$ ) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an

inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

## Visualizations

The following diagrams illustrate the general workflows for NMR and MS analysis.



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## References

- 1. [aaep.bocsci.com](https://www.bocsci.com) [[aaep.bocsci.com](https://www.bocsci.com)]
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